molecular formula C23H23N5OS3 B2916729 N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide CAS No. 1705705-83-4

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2916729
CAS No.: 1705705-83-4
M. Wt: 481.65
InChI Key: LGEFQMKRZHIOGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is a high-purity chemical compound supplied for professional laboratory research applications. This synthetic molecule features a complex structure incorporating thiazole, thiophene, and pyridazine moieties, which are of significant interest in modern medicinal chemistry and drug discovery research. The specific mechanism of action, biological targets, and primary research applications for this compound are currently areas of active investigation and require further scientific characterization. Researchers are exploring its potential utility in various biochemical and pharmacological studies. As with all reagents of this nature, this product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the available safety data and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5OS3/c1-15-20(32-23(25-15)19-7-4-12-31-19)13-24-22(29)16-5-2-10-28(14-16)21-9-8-17(26-27-21)18-6-3-11-30-18/h3-4,6-9,11-12,16H,2,5,10,13-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEFQMKRZHIOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3CCCN(C3)C4=NN=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide, identified by its CAS number 1421512-41-5, is a complex organic compound with potential biological activity. This article reviews the current understanding of its biological properties, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C20H23N5OS2C_{20}H_{23}N_{5}OS_{2} with a molecular weight of 413.6 g/mol. It features a thiazole ring, a pyridazine moiety, and a piperidine structure, which are known to contribute to its biological activity.

PropertyValue
CAS Number1421512-41-5
Molecular FormulaC20H23N5OS2
Molecular Weight413.6 g/mol

Antimicrobial Activity

Research indicates that compounds containing thiazole and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to inhibit Mycobacterium tuberculosis, with some compounds demonstrating IC50 values as low as 1.35 µM against the pathogen . The presence of the thiazole ring in our compound suggests a similar potential for anti-tubercular activity.

Antitumor Activity

Thiazole derivatives have also been explored for their anticancer properties. A study highlighted that certain thiazole-integrated compounds displayed IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines . The structural features of this compound may enhance its cytotoxicity by promoting apoptosis in tumor cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group in related compounds has been shown to inhibit dihydropteroate synthase, crucial for folate synthesis in bacteria . This suggests that similar interactions may occur with our compound.
  • Molecular Docking Studies : Preliminary docking studies indicate favorable interactions with target enzymes involved in metabolic pathways of pathogens, enhancing the compound's efficacy .
  • Structure Activity Relationship (SAR) : The presence of specific functional groups (e.g., methyl and thiophene) has been linked to increased biological activity. The SAR analysis suggests that modifications to these groups can significantly influence the potency and selectivity of the compound against target cells .

Case Study 1: Anti-tubercular Efficacy

In a study focused on synthesizing novel anti-tubercular agents, several compounds were tested against Mycobacterium tuberculosis with promising results. Among these, derivatives similar to our compound showed significant inhibitory effects at concentrations below 5 µM, indicating potential for further development as anti-tubercular drugs .

Case Study 2: Anticancer Properties

Another investigation into thiazole derivatives revealed that specific structural modifications enhanced their anticancer activities. Compounds with similar scaffolds demonstrated effective cytotoxicity in vitro against various cancer cell lines, suggesting that this compound could also exhibit similar properties .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

The compound shares structural motifs with several classes of bioactive molecules:

Table 1: Key Structural Features of Comparable Compounds
Compound Name / Class Core Structure Substituents Molecular Weight (g/mol)
Target Compound Thiazole-pyridazine-piperidine 4-methyl, dual thiophen-2-yl, carboxamide ~530.6 (calculated)
Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides Thiazole 4-pyridinyl, variable amide side chains 300–450
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carboxamide derivatives Pyrimidine-thiazole Phenylamino, sulfonyl-morpholine, methyl groups ~436.16 (HR-MS)
N-(thiadiazol-2-yl)pyrrolidine-3-carboxamide derivatives Pyrrolidine-thiadiazole 4-fluorophenyl, isopropyl, oxo-group ~363.4 (calculated)

Key Observations :

  • Unlike pyrimidine-based analogs , the pyridazine ring in the target compound may reduce metabolic stability due to fewer hydrogen-bond acceptors.
Table 2: Bioactivity Profiles of Comparable Compounds
Compound Class / Example Assay Model Key Findings Reference
Thiazole-5-carboxamides Enzymatic assays IC₅₀ = 0.2–5 µM against kinase targets; improved selectivity over pyridinyl analogs
Pyrimidine-thiazole Derivatives Cell-based assays EC₅₀ = 50 nM–1 µM for anti-inflammatory activity; moderate cytotoxicity
Thiadiazole-pyrrolidine Carboxamides In vitro screening Moderate inhibition of bacterial growth (MIC = 8–32 µg/mL)

Inferences for the Target Compound :

  • The dual thiophene groups may enhance target binding affinity compared to mono-thiophene or pyridinyl analogs, as seen in kinase inhibition studies .
  • Piperidine-carboxamide linkages, as in the target compound, are associated with improved blood-brain barrier penetration in neurological agents .

Q & A

Q. What synthetic routes are recommended for preparing this compound?

The compound can be synthesized via multi-step protocols involving:

  • Cyclization reactions : Use iodine and triethylamine in DMF for thiazole or thiadiazole ring formation, as demonstrated in analogous heterocyclic systems .
  • Coupling reactions : Employ reagents like EDCl/HOBt for amide bond formation between thiazole-methyl and piperidine-carboxamide moieties, following methodologies for pyridazine-thiazole carboxamide derivatives .
  • Solvent selection : Acetonitrile or ethanol under reflux conditions (1–3 hours) for intermediate steps .

Q. How can purity and structural integrity be confirmed experimentally?

Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon connectivity (e.g., thiophene δ ~6.8–7.5 ppm, thiazole C=O ~165–170 ppm) .
  • Mass spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺) .
  • Elemental analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .

Q. What purification techniques are optimal for intermediates?

  • Recrystallization : Use ethanol/water (4:1) or DMF/water mixtures for polar intermediates .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients for non-polar intermediates .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved?

  • Multi-technique validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and IR (e.g., C=O stretch ~1680–1720 cm⁻¹) .
  • Crystallography : Resolve ambiguities via single-crystal X-ray diffraction using SHELX for refinement .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading) in flow-chemistry setups, as shown for diazomethane derivatives .
  • Statistical modeling : Use Student’s t-tests (p ≤ 0.05) to identify critical parameters, such as coupling reagent efficiency .

Q. How can SAR studies be designed to improve bioactivity?

  • Substituent variation : Modify thiophene or pyridazine rings with electron-withdrawing groups (e.g., -Cl, -CF₃) to assess impact on target binding .
  • Docking studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses with target proteins, as demonstrated for benzimidazole-thiazole hybrids .

Q. What methods address low solubility in bioactivity assays?

  • Co-solvent systems : Use DMSO/PBS (≤1% v/v) or β-cyclodextrin inclusion complexes .
  • Prodrug modification : Introduce hydrophilic groups (e.g., -OH, -COOH) at the piperidine carboxamide .

Q. How can computational modeling predict binding affinity?

  • Pharmacophore mapping : Identify critical H-bond acceptors (e.g., pyridazine N-atoms) and hydrophobic pockets using Schrödinger Suite .
  • Free-energy perturbation : Calculate ΔG binding values for analogs with modified thiophene substituents .

Q. What crystallographic methods resolve ambiguous stereochemistry?

  • High-resolution data : Collect datasets at synchrotron facilities (λ = 0.7–1.0 Å) for twinned crystals .
  • SHELXL refinement : Apply TWIN/BASF commands to model disorder in thiazole-methyl groups .

Q. How can metabolic stability be evaluated preclinically?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • Isotope labeling : Use ¹⁴C-labeled thiophene rings to track metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.